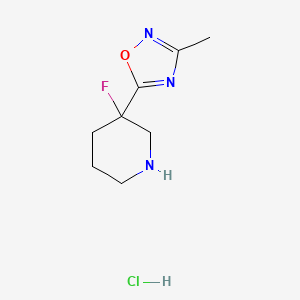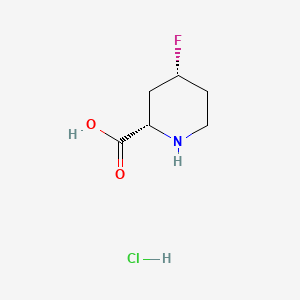
3-(4,4-difluorocyclohexyl)-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Difluorocyclohexyl)-2-methylpropanal, also known as DFCHMP, is a synthetic chemical compound that has been studied for its potential applications in various scientific research areas. DFCHMP is a fluorinated cyclohexyl aldehyde and is a member of the family of aldehyde compounds. It is a colorless liquid with a strong odor and is soluble in water. DFCHMP is used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other chemicals. In recent years, it has gained attention from the scientific community due to its potential applications in various research areas.
Applications De Recherche Scientifique
3-(4,4-difluorocyclohexyl)-2-methylpropanal has been studied for its potential applications in various scientific research areas. It has been used as a precursor for the synthesis of various pharmaceuticals, fragrances, and other chemicals. It has also been used in the synthesis of fluorinated cycloalkanones, which have potential applications in the synthesis of bioactive compounds. Furthermore, it has been used as a starting material in the synthesis of various organofluorine compounds, which have potential applications in materials science and nanotechnology.
Mécanisme D'action
Target of Action
The primary target of 3-(4,4-difluorocyclohexyl)-2-methylpropanal is the poly (ADP-ribose) polymerase (PARP) family of proteins . Among the 17 members of this family, PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery .
Mode of Action
The compound interacts with its targets by binding to the active site of the PARP-1 protein . This interaction inhibits the normal function of PARP-1, which is essential to the DNA single-strand break repair . The inhibition of PARP-1 leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that already have defects in DNA repair mechanisms .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway . Normally, PARP-1 detects DNA damage and recruits other proteins to the site of damage to begin the repair process. When parp-1 is inhibited, this repair process is disrupted, leading to an accumulation of dna damage .
Pharmacokinetics
It is known that the compound is a highly selective parp-1 inhibitor with promising pharmacokinetic properties .
Result of Action
The result of the compound’s action is the accumulation of DNA damage in cells, which can lead to cell death . This is particularly effective in cancer cells, which often have defects in DNA repair mechanisms. Therefore, the compound has potential as a treatment for certain types of cancer .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4,4-difluorocyclohexyl)-2-methylpropanal in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. Additionally, it is a relatively non-toxic compound, making it safe to handle in the laboratory. The main limitation of using 3-(4,4-difluorocyclohexyl)-2-methylpropanal in laboratory experiments is its lack of specificity. As it is a non-selective inhibitor of certain enzymes, it can potentially interfere with the desired biochemical or physiological processes.
Orientations Futures
1. Further research into the mechanism of action of 3-(4,4-difluorocyclohexyl)-2-methylpropanal and its effects on the metabolism of drugs.
2. Exploration of potential applications of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in the synthesis of bioactive compounds.
3. Investigation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in the synthesis of organofluorine compounds for use in materials science and nanotechnology.
4. Evaluation of the safety and toxicity of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in laboratory experiments.
5. Exploration of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as a therapeutic agent.
6. Investigation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as a diagnostic tool.
7. Evaluation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as a tool for the development of new drug delivery systems.
8. Exploration of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal in the synthesis of fluorinated cycloalkanones.
9. Investigation of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as an inhibitor of certain enzymes.
10. Exploration of the potential of 3-(4,4-difluorocyclohexyl)-2-methylpropanal as an agonist of certain receptors.
Méthodes De Synthèse
3-(4,4-difluorocyclohexyl)-2-methylpropanal can be synthesized via a two-step process. First, 4-chloro-4-fluorocyclohexanone is reacted with 2-methyl-2-propanol in the presence of a base such as sodium hydroxide to form 3-(4,4-difluorocyclohexyl)-2-methylpropanal. The second step involves the use of a catalyst such as palladium-on-carbon to convert the aldehyde into the corresponding alcohol. This reaction is known as the hydrogenation of the aldehyde.
Propriétés
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULYYGKSGLJTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC(CC1)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluorocyclohexyl)-2-methylpropanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)

![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)



![5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6610836.png)